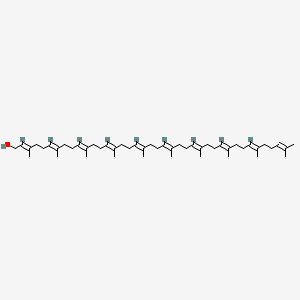

Decaprenol

Description

Overview of Decaprenol's Significance in Lipid Biochemistry

This compound and its phosphorylated form, decaprenyl phosphate (B84403), play crucial roles as lipid carriers in the biosynthesis of essential cellular components, particularly in bacteria. nih.govmdpi.comnih.govgenome.jpnih.gov In mycobacteria, for instance, decaprenyl phosphate is indispensable for the synthesis of the cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govgenome.jpnih.govcapes.gov.br These polysaccharides are vital for maintaining cell integrity and are key factors in the pathogenicity of organisms like Mycobacterium tuberculosis. nih.govgenome.jpnih.gov

Beyond its role in bacterial cell wall synthesis, this compound also features in the biosynthesis of ubiquinone (Coenzyme Q), an essential component of the electron transport chain in both prokaryotes and eukaryotes. bibliotekanauki.pluniversiteitleiden.nllipidbank.jp In human tissues, this compound is the predominant side chain of ubiquinones (B1209410), although a small proportion of nonaprenol (B3106039) is also present. bibliotekanauki.pl The involvement of this compound in these fundamental biosynthetic pathways underscores its significance in lipid biochemistry.

Historical Trajectories in this compound Research

The study of long-chain isoprenoid alcohols, including this compound, has a history spanning several decades. The discovery of dolichol, another long-chain isoprenoid alcohol, in human tissues in the 1960s, and the subsequent elucidation of its function as a sugar carrier lipid in glycoprotein (B1211001) biosynthesis, spurred interest in this class of compounds. tandfonline.com Early research focused on identifying and characterizing polyprenols from various natural sources, including plants and animal tissues. science.govbibliotekanauki.pl

The unique (omega, mono-E, octa-Z) configuration of this compound, particularly in mycobacteria, has provided valuable insights into the mechanisms of lipid biosynthesis and led to the identification of novel Z-polyprenyl diphosphate (B83284) synthases. nih.govnih.govcapes.gov.br The development of mass spectrometric methods further advanced the analysis of dolichol phosphate-related lipids, contributing to a deeper understanding of their structures and roles. nih.gov

Contemporary Academic Focus Areas for this compound

Contemporary academic research on this compound continues to explore its multifaceted roles in biological systems. A significant focus remains on its involvement in bacterial cell wall biosynthesis, particularly in the context of developing new antimicrobial strategies targeting this essential pathway. nih.govmdpi.comgenome.jpnih.govnih.govcapes.gov.br Research into the enzymes involved in the decaprenyl phosphate biosynthesis pathway, such as phosphoribosyl pyrophosphate synthetase (PrsA) and decaprenyl-phospho-ribose 2'-epimerase, is ongoing, with the aim of identifying potential drug targets. nih.govcapes.gov.brresearchgate.net

Another area of contemporary research involves the role of this compound in the biosynthesis of ubiquinone, particularly in understanding the enzymes responsible for conjugating the decaprenyl side chain to the benzoquinone ring. bibliotekanauki.pljci.org Studies in organisms like Plasmodium falciparum, the malaria parasite, have also highlighted the importance of linear polyprenols, including this compound, for essential processes like apicoplast biogenesis. elifesciences.orgelifesciences.orgnih.govfrontiersin.org This suggests broader roles for this compound and other long-chain polyprenols in the biology of various organisms. Furthermore, chemical synthesis methods for producing polyprenols like this compound are being developed for research purposes, including the synthesis of biological prenylquinones. rsc.orgresearchgate.net

The study of this compound continues to be a dynamic area within lipid biochemistry, driven by its fundamental roles in essential cellular processes and its potential as a target for therapeutic intervention.

Data Table: Key Enzymes in Decaprenyl Phosphate Biosynthesis in Mycobacterium tuberculosis

| Enzyme Name | Proposed Function in Pathway |

| Rv1449 (Transketolase) | Formation of D-ribose 5-phosphate from sedoheptulose (B1238255) 7-phosphate. nih.govcapes.gov.br |

| Rv2465 (D-ribose 5-phosphate isomerase) | Isomerization of D-ribulose 5-phosphate to D-ribose 5-phosphate. nih.govcapes.gov.br |

| Rv1017 (Phosphoribosyl pyrophosphate synthetase) | Forms 5-phosphoribosyl 1-pyrophosphate (PRPP) from D-ribose 5-phosphate. nih.govcapes.gov.brresearchgate.net |

| Rv3806 (5-phosphoribosyltransferase) | Transfers 5-phosphoribofuranosyl residue from PRPP to decaprenyl phosphate. nih.govcapes.gov.br |

| Rv3807 (Putative phospholipid phosphatase) | Dephosphorylation of 5'-phosphoribosyl-monophospho-decaprenol to decaprenyl-phospho-ribose. nih.govcapes.gov.br |

| Rv3790/Rv3791 (2'-epimerase) | Converts decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose. nih.govcapes.gov.br |

| Rv2361c (Prenyl diphosphate synthase) | Involved in the synthesis of decaprenyl diphosphate. nih.gov |

Data Table: this compound and Related Compounds

| Compound Name | Molecular Formula | PubChem CID | LIPID MAPS Category | LIPID MAPS Main Class | LIPID MAPS Sub Class |

| This compound | C₅₀H₈₂O | 10963554 | Prenol Lipids | Polyprenols | Bactoprenols |

| This compound phosphate | C₅₀H₈₃O₄P | 5280557 | Prenol Lipids | Polyprenols | Bactoprenol phosphates |

| Decaprenyl diphosphate | C₅₀H₈₄O₇P₂ | 131751218 | Prenol Lipids | Polyprenols | Polyprenyl diphosphates |

Properties

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDEOUGMCQERP-CMVHWAPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Decaprenol and Its Phosphorylated Forms

Isoprenoid Pathway Contributions to Decaprenol Precursors

Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are the universal five-carbon building blocks for all isoprenoids, including the long-chain polyprenols like this compound. elifesciences.orgnih.govfrontiersin.orgresearchgate.net These precursors are synthesized through two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. elifesciences.orgnih.govfrontiersin.orgresearchgate.netrsc.orgrsc.orgkit.edugenome.jpnih.govresearchgate.net

Mevalonate (MVA) Pathway in this compound Precursor Synthesis

The Mevalonate (MVA) pathway is a well-characterized metabolic route for the synthesis of IPP and DMAPP, primarily found in eukaryotes, archaea, and some bacteria. nih.govfrontiersin.orgresearchgate.net This pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in this pathway. nih.govresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP. researchgate.net While the MVA pathway is a source of isoprenoid precursors, its direct contribution to this compound biosynthesis can depend on the organism, as some bacteria, including Mycobacterium tuberculosis, primarily utilize the MEP pathway for the precursors needed for cell wall components. nih.govnih.gov

Methylerythritol Phosphate (MEP) Pathway in this compound Precursor Synthesis

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in most bacteria, including Mycobacterium tuberculosis, as well as in plant plastids and some eukaryotic parasites. elifesciences.orgnih.govfrontiersin.orgresearchgate.netrsc.orgrsc.orgkit.edugenome.jpnih.govwikipathways.org This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. nih.govrsc.org DXP is then converted to MEP through a series of enzymatic steps. rsc.org Further reactions lead to the formation of IPP and DMAPP. rsc.org The MEP pathway is particularly significant for this compound biosynthesis in mycobacteria, as it provides the essential C5 units required for the elongation of the decaprenyl chain, which is a crucial lipid carrier in cell wall synthesis. nih.govgenome.jp

Cross-Talk and Interdependence between MVA and MEP Pathways in this compound Biosynthesis

In organisms that possess both the MVA and MEP pathways, cross-talk and interdependence between these two routes have been observed. kit.eduresearchgate.netbiorxiv.orgbiorxiv.org This cross-talk allows for the exchange of IPP and DMAPP between different cellular compartments (cytosol for MVA, plastids/bacteria for MEP), ensuring a balanced supply of isoprenoid precursors for the synthesis of various essential molecules. kit.eduresearchgate.netbiorxiv.orgbiorxiv.org While the MEP pathway is the primary source of precursors for this compound in mycobacteria, the potential for cross-talk or alternative precursor supply mechanisms cannot be entirely excluded and is an area of ongoing research in different organisms. biorxiv.orgiastate.edu

Decaprenyl Diphosphate Synthesis Mechanisms

Decaprenyl diphosphate, the direct precursor to decaprenyl phosphate, is synthesized through the sequential condensation of IPP units with an allylic primer molecule. This process is catalyzed by a specific type of enzyme known as Z-polyprenyl diphosphate synthase. nih.govnih.govresearchgate.net

Characterization of Z-Polyprenyl Diphosphate Synthases in this compound Production

Z-polyprenyl diphosphate synthases are a class of prenyltransferases responsible for synthesizing polyprenyl chains with a defined number of isoprene (B109036) units, typically with Z stereochemistry at most double bonds, except for the ω-isoprene unit which can be E or Z. nih.govnih.govnih.govresearchgate.net In the context of this compound biosynthesis, these enzymes catalyze the head-to-tail condensation of IPP molecules with an allylic diphosphate starter substrate until a chain length of 50 carbons (10 isoprene units) is reached, forming decaprenyl diphosphate. nih.govnih.govgenome.jpiucr.org

Research, particularly in Mycobacterium tuberculosis, has identified specific Z-polyprenyl diphosphate synthases involved in decaprenyl diphosphate production. These enzymes exhibit specificity for the allylic primer and control the final chain length of the polyprenyl product. nih.govnih.govgenome.jpiucr.orgrcsb.org

Enzymatic Elongation Steps for Decaprenyl Diphosphate (e.g., Rv2361c, Rv1086)

In Mycobacterium tuberculosis, the synthesis of decaprenyl diphosphate (C50) from isopentenyl diphosphate (IPP, C5) and E-geranyl diphosphate (GPP, C10) involves the sequential action of two related Z-prenyl diphosphate synthases: Rv1086 and Rv2361c. nih.goviastate.eduiucr.orgrcsb.orguniprot.org

Rv1086, an E,Z-farnesyl diphosphate synthase, catalyzes the condensation of one molecule of IPP with GPP to produce ω,E,Z-farnesyl diphosphate (EZ-FPP, C15). nih.goviastate.eduiucr.orgrcsb.orguniprot.org This is a unique step as Rv1086 adds only a single isoprene unit to GPP, generating a C15 product with a specific stereochemistry. rcsb.orguniprot.org

Subsequently, Rv2361c, identified as a decaprenyl diphosphate synthase, takes EZ-FPP as the allylic acceptor and catalyzes the sequential addition of seven further isopentenyl diphosphate units. nih.govgenome.jpiucr.orgrcsb.orgepfl.chrcsb.orgiucr.orgwikipedia.org This processive elongation results in the formation of the 50-carbon decaprenyl diphosphate. nih.govgenome.jpiucr.orgrcsb.orgepfl.chrcsb.orgiucr.orgwikipedia.org Rv2361c has been shown to have an absolute requirement for divalent cations and exhibits optimal activity within a specific pH range. nih.govnih.gov Studies have characterized its activity with various allylic substrates, indicating a preference for ω,E,Z-farnesyl diphosphate as the natural substrate in vivo, which aligns with the sequential action of Rv1086 and Rv2361c in this pathway. nih.govnih.gov The structural basis for the chain-length control by these enzymes, particularly how Rv1086 produces a C15 product and Rv2361c extends it to C50, has been investigated through structural studies. iucr.orgrcsb.orgrcsb.orgiucr.orgproteopedia.org

Detailed research findings on the enzymatic activity of Rv2361c in Mycobacterium tuberculosis include kinetic parameters for different substrates: nih.govnih.gov

| Substrate | Km (µM) |

| Isopentenyl diphosphate | 89 |

| Geranyl diphosphate | 490 |

| Neryl diphosphate | 29 |

| ω,E,E-farnesyl diphosphate | 84 |

| ω,E,Z-farnesyl diphosphate | 290 |

| ω,E,E,E-geranylgeranyl diphosphate | 40 |

The catalytic efficiency of Rv2361c is reported to be greatest when ω,E,Z-farnesyl diphosphate is utilized as the allylic acceptor, supporting its role in the sequential synthesis pathway with Rv1086. nih.govnih.gov

Genetic Regulation of Decaprenyl Diphosphate Synthase Expression

Decaprenyl diphosphate synthases (DPPSs) are enzymes that catalyze the condensation of isopentenyl diphosphate with allylic diphosphates to produce polyprenyl diphosphates, such as decaprenyl diphosphate nih.gov. In Mycobacterium tuberculosis, the gene Rv2361c encodes a unique prenyl diphosphate synthase that produces decaprenyl diphosphate nih.gov. The regulation of this gene's expression is crucial for controlling the availability of decaprenyl diphosphate, and subsequently decaprenyl phosphate, which are essential for cell wall synthesis in these organisms nih.gov. While the precise details of the genetic regulatory mechanisms controlling Rv2361c expression are complex and involve various factors, its essentiality for M. tuberculosis growth underscores the importance of this regulatory control epfl.ch.

Decaprenyl Phosphate Pathway in Actinomycetales and Mycobacteria

In Actinomycetales, including Mycobacteria, decaprenyl phosphate serves as a lipid carrier for the synthesis of essential cell wall components, particularly those containing arabinofuranose residues nih.govcapes.gov.brbham.ac.ukoup.com. The decaprenyl phosphate pathway is a series of enzymatic steps that leads to the formation of decaprenyl-phospho-arabinose (DPA), the activated donor of arabinofuranosyl residues nih.govcapes.gov.brnih.govnih.gov. This pathway is distinct from the sugar nucleotide-dependent pathways found in many other organisms nih.gov.

Phosphoribosyl pyrophosphate (PRPP) is a key metabolite that plays a central role in the biosynthesis of decaprenyl-phospho-arabinose in mycobacteria nih.govcapes.gov.brnih.govnih.govresearchgate.net. PRPP acts as the donor of the 5-phosphoribosyl residue that is initially transferred to decaprenyl phosphate nih.govcapes.gov.brnih.govnih.gov. This is a crucial initial step in the pathway, linking a soluble metabolic intermediate (PRPP) to the membrane-anchored lipid carrier (decaprenyl phosphate) nih.gov. PRPP is synthesized from ribose 5-phosphate by phosphoribosyl pyrophosphate synthetase (PrsA, Rv1017c) nih.govcapes.gov.brbham.ac.ukresearchgate.net.

The synthesis of decaprenyl-phospho-ribose and decaprenyl-phospho-arabinose from decaprenyl phosphate and PRPP involves a specific enzymatic cascade in mycobacteria nih.govcapes.gov.brnih.gov. This pathway proceeds through several distinct steps, each catalyzed by dedicated enzymes.

The first committed step in the decaprenyl-phospho-arabinose biosynthetic pathway in M. tuberculosis is catalyzed by the enzyme encoded by Rv3806c nih.govcapes.gov.brnih.govnih.govuniprot.orgwikipedia.org. This enzyme, a membrane-bound phosphoribosyltransferase, facilitates the transfer of a 5-phosphoribosyl residue from PRPP to decaprenyl phosphate nih.govcapes.gov.brnih.govnih.govuniprot.org. This reaction results in the formation of decaprenylphosphoryl-5-phosphoribose (also referred to as 5'-phosphoribosyl-monophospho-decaprenol or decaprenylphosphoryl-β-D-5-phosphoribose) nih.govcapes.gov.brnih.govnih.govnih.govuniprot.org. The Rv3806c enzyme shows a preference for polyprenyl phosphates with 50-60 carbon atoms, utilizing C-50 or C-60 more efficiently than C-75, and being unable to use C-20 polyprenyl phosphate nih.govuniprot.org. It requires Mg2+ for activity nih.govuniprot.org.

Following the formation of decaprenylphosphoryl-5-phosphoribose, the 5-phosphate group is removed to yield decaprenyl-phospho-ribose (DPR) nih.govcapes.gov.brnih.govnih.govresearchgate.net. This dephosphorylation step is catalyzed by the putative phospholipid phosphatase encoded by Rv3807c nih.govcapes.gov.brbham.ac.uknih.govresearchgate.net. The dephosphorylation by Rv3807c is considered a committed step in the pathway nih.govcapes.gov.br.

The final step in the formation of decaprenyl-phospho-arabinose from decaprenyl-phospho-ribose involves a 2'-epimerization reaction nih.govcapes.gov.brnih.govnih.govresearchgate.net. This crucial step is catalyzed by a heteromeric enzyme composed of the proteins encoded by Rv3790 (DprE1) and Rv3791 (DprE2) epfl.chnih.govcapes.gov.brnih.govnih.govresearchgate.net. The epimerase converts the ribofuranose moiety of decaprenyl-phospho-ribose to the arabinofuranose configuration, resulting in the formation of decaprenyl-phospho-arabinose nih.govcapes.gov.brnih.govnih.gov. Research suggests this epimerization occurs via an oxidation-reduction mechanism, likely involving an intermediate such as decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose nih.govresearchgate.net. Both Rv3790 and Rv3791 are required for this epimerase activity nih.gov.

Enzymatic Cascade in Decaprenyl-Phospho-Arabinose Synthesis

| Step | Substrate(s) | Enzyme(s) | Product(s) | Gene(s) |

| 5-phosphoribosyl transfer | PRPP, Decaprenyl phosphate | Rv3806 | Decaprenylphosphoryl-5-phosphoribose | Rv3806c |

| 5-phosphate dephosphorylation | Decaprenylphosphoryl-5-phosphoribose | Rv3807 (putative) | Decaprenyl-phospho-ribose | Rv3807c |

| 2'-Epimerization (Ribose to Arabinose) | Decaprenyl-phospho-ribose | Rv3790/Rv3791 | Decaprenyl-phospho-arabinose | Rv3790, Rv3791 |

Structural Insights from this compound's Omega, Mono-E, Octa-Z Configuration

This compound found in Mycobacterium smegmatis and Mycobacterium tuberculosis exhibits a distinctive stereochemical configuration: one ω-isoprene unit, one E-isoprene unit, and eight Z-isoprene units (ω, mono-E, octa-Z). capes.gov.brasm.orgasm.orgasm.org This specific arrangement, particularly the prevalence of Z double bonds, is unusual compared to other biological polyisoprenoids like dolichols, which typically have a different configuration. researchgate.netasm.org

This peculiar (ω, mono-E, octa-Z) configuration of this compound has provided significant insights into lipid biosynthesis and has been instrumental in the identification of novel Z-polyprenyl diphosphate synthases in mycobacteria. capes.gov.brnih.govnih.govacs.orgresearchgate.net The stereochemistry of the isoprene units is typically listed starting from the omega end of the molecule. asm.orgasm.org

The specific geometric isomerism (E/Z configuration) of double bonds in molecules is crucial as it can significantly influence their physical and chemical properties, and importantly, their biological activity and interaction with enzymes. solubilityofthings.comsolubilityofthings.commichberk.comresearchfeatures.com Enzymes are often highly selective, typically interacting with only one specific isomer. michberk.comresearchfeatures.com The distinct (ω, mono-E, octa-Z) configuration of mycobacterial this compound underscores the specificity of the enzymes involved in its synthesis and its unique functional role in the mycobacterial cell wall.

Research findings highlight the catalytic preferences of the enzymes involved. For instance, in M. tuberculosis, the Z-prenyl diphosphate synthase Rv2361c shows greatest catalytic efficiency when utilizing ω,E,Z-farnesyl diphosphate as the allylic acceptor, supporting the notion that this is the natural substrate in vivo and aligning with the observed stereochemistry of decaprenyl phosphate. nih.govnih.gov

The structural features required for the enzymatic activity involving this compound and its phosphorylated forms have been a subject of study, particularly in the context of developing inhibitors targeting mycobacterial cell wall biosynthesis. wisc.edu

Table 1: Key Enzymes and Substrates in Mycobacterial this compound and Phosphorylated Forms Biosynthesis

| Enzyme / Molecule Name | Role in Biosynthesis | Organism | PubChem CID (if applicable) |

| Isopentenyl Diphosphate (IPP) | Building block for isoprenoid chains | Various | 1079 [C] |

| Allylic Diphosphates (e.g., Farnesyl Diphosphate, Geranylgeranyl Diphosphate) | Primers for chain elongation | Various | Farnesyl Diphosphate: 5281040 [C], Geranylgeranyl Diphosphate: 5281041 [C] |

| Prenyl Diphosphate Synthases | Catalyze sequential condensation of IPP with allylic diphosphates | Various | - |

| Rv1086 protein | Synthesizes ω,E,Z-farnesyl diphosphate | M. tuberculosis | - |

| Rv2361c protein | Z-prenyl diphosphate synthase, synthesizes decaprenyl diphosphate | M. tuberculosis | - |

| Decaprenyl Diphosphate | Precursor to decaprenyl phosphate and other prenylated molecules | Various | - |

| Decaprenyl Phosphate | Lipid carrier in cell wall biosynthesis | Primarily Mycobacteria | 10963555 [C], 10963554 [C, 14] |

| 5-phosphoribosyl 1-pyrophosphate (PRPP) | Donor of phosphoribofuranosyl residue in DPA biosynthesis | Various | 1141 [C] |

| Rv3806 (5-phosphoribosyltransferase) | Transfers phosphoribofuranosyl to decaprenyl phosphate | M. tuberculosis | - |

| 5'-phosphoribosyl-monophospho-decaprenol | Intermediate in DPA biosynthesis | M. tuberculosis | - |

| Rv3807 protein (putative phospholipid phosphatase) | Dephosphorylates 5'-phosphoribosyl-monophospho-decaprenol | M. tuberculosis | - |

| Decaprenyl-phospho-ribose | Intermediate in DPA biosynthesis | M. tuberculosis | - |

| Rv3790/Rv3791 protein (2'-epimerase) | Epimerizes decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose | M. tuberculosis | - |

| Decaprenyl-phospho-arabinose (DPA) | Donor of D-arabinofuranose for cell wall synthesis | Primarily Mycobacteria | 10963556 [C] |

| PDSS1 protein | Subunit of human decaprenyl diphosphate synthase | Homo sapiens | - |

| PDSS2 protein | Subunit of human decaprenyl diphosphate synthase | Homo sapiens | - |

Table 2: Kinetic Parameters of Rv2361c with Different Allylic Substrates

| Allylic Substrate | Km (μM) |

| Geranyl diphosphate | 490 |

| Neryl diphosphate | 29 |

| ω,E,E-farnesyl diphosphate | 84 |

| ω,E,Z-farnesyl diphosphate | 290 |

| ω,E,E,E-geranylgeranyl diphosphate | 40 |

This table presents kinetic data for the Z-prenyl diphosphate synthase Rv2361c from Mycobacterium tuberculosis, illustrating its substrate preferences during decaprenyl diphosphate synthesis. nih.gov

Metabolic and Physiological Functions of Decaprenol Derived Compounds

Decaprenol's Central Role in Mycobacterial Cell Wall Biosynthesis

The unique and complex cell wall of mycobacteria, including the pathogen Mycobacterium tuberculosis, is critical for their survival and virulence. researchgate.netresearchgate.net this compound-derived intermediates are indispensable for the synthesis of two major polysaccharides in this cell wall: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). researchgate.netnih.gov

Decaprenyl-Phospho-Arabinose as the D-Arabinose Donor

In mycobacteria, the sole known donor of D-arabinofuranose (Araf) residues for the synthesis of arabinan (B1173331) polymers is decaprenyl-phospho-arabinose (DPA), also known as β-D-arabinofuranosyl-1-O-monophosphothis compound. nih.govnih.govmedchemexpress.com The biosynthesis of DPA is a multi-step process that occurs at the lipid-linked level. nih.govasm.org

The pathway begins with 5-phosphoribose 1-diphosphate (PRPP), which is transferred to decaprenyl phosphate (B84403) to form decaprenylphosphoryl-β-D-5-phosphoribose. nih.govasm.orgnih.gov This intermediate is then dephosphorylated to yield decaprenylphosphoryl-β-D-ribose (DPR). nih.govasm.orgnih.gov The key step is the epimerization of the ribosyl moiety to an arabinosyl residue. This conversion is catalyzed by a heteromeric 2'-epimerase, composed of the proteins Rv3790 and Rv3791 in M. tuberculosis, which transforms DPR into DPA through an oxidation-reduction mechanism. nih.govmedchemexpress.comasm.org This process involves the oxidation of the 2'-hydroxyl group of the ribose to likely form an intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, which is subsequently reduced to form DPA. nih.govasm.orgnih.gov

Table 1: Key Molecules in the Biosynthesis of Decaprenyl-Phospho-Arabinose (DPA)

| Molecule | Abbreviation | Role |

| 5-phosphoribose 1-diphosphate | PRPP | Initial ribose donor |

| Decaprenyl phosphate | --- | Lipid carrier |

| Decaprenylphosphoryl-β-D-ribose | DPR | Precursor to DPA |

| Decaprenyl-phospho-arabinose | DPA | D-arabinofuranose donor |

| Rv3790/Rv3791 | --- | Heteromeric 2'-epimerase enzyme complex |

Integration of this compound-Derived Saccharides into Arabinogalactan and Lipoarabinomannan Polysaccharides

Once synthesized, DPA serves as the substrate for arabinosyltransferases, enzymes that polymerize Araf residues into the arabinan domains of both arabinogalactan (AG) and lipoarabinomannan (LAM). nih.govmedchemexpress.com

Arabinogalactan (AG): This highly branched polysaccharide is a central component of the mycobacterial cell wall core, covalently linked to peptidoglycan. researchgate.net The arabinan chains of AG are attached to a linear galactan polymer. asm.orgnih.gov The synthesis of these arabinan chains is entirely dependent on the transfer of Araf from DPA. asm.orgnih.gov

Lipoarabinomannan (LAM): LAM is a large, immunomodulatory glycolipid anchored in the plasma membrane. researchgate.netnih.gov Like AG, it features extensive arabinan domains built from DPA-donated Araf residues. nih.gov In pathogenic mycobacteria, LAM is typically capped with mannose units, forming Man-LAM. nih.gov

The biosynthesis of both these critical polysaccharides relies on a transition from using nucleotide-derived sugar donors for the initial steps to using polyprenyl-phosphate-based donors like DPA for the elongation and branching of the polysaccharide chains in the periplasmic space. nih.govoup.com

Decaprenyl-Pyrophosphoryl-GlcNAc in Mycolylarabinogalactan-Peptidoglycan Complex Formation

The structural integrity of the mycobacterial cell wall depends on the covalent attachment of the arabinogalactan polymer to the peptidoglycan layer. This connection is established via a specific linker unit, α-L-Rhap-(1→3)-α-D-GlcNAc-(1→P). researchgate.net The biosynthesis of this linker unit begins with the formation of decaprenyl-pyrophosphoryl-GlcNAc.

The enzyme polyprenyl phosphate-GlcNAc-1-phosphate transferase (WecA) catalyzes the transfer of GlcNAc-1-phosphate from the nucleotide sugar UDP-GlcNAc to decaprenyl phosphate. researchgate.net This reaction forms decaprenyl-P-P-GlcNAc, the first membrane-anchored intermediate in the pathway that leads to the formation of the mycolylarabinogalactan-peptidoglycan complex. researchgate.net This molecule serves as the foundation upon which the rest of the linker unit and subsequently the entire galactan chain are assembled before the final ligation of the arabinan domains. nih.gov

Decaprenyl Diphosphate (B83284) as a Precursor in Ubiquinone Biosynthesis

Decaprenyl diphosphate, the C50 isoprenoid, is a fundamental building block for the biosynthesis of ubiquinone-10 (UQ-10), an essential component of the electron transport chain. jmb.or.kr

Biosynthesis of Ubiquinone-10 (UQ-10) from C50 Decaprenyl Diphosphate

Ubiquinone-10 (also known as coenzyme Q10 or CoQ10) is a lipid-soluble benzoquinone with a side chain composed of ten isoprenoid units. researchgate.netnih.govnih.gov This C50 tail is derived directly from decaprenyl diphosphate (DPP). nih.gov The biosynthesis of UQ-10 involves two main precursors: para-hydroxybenzoate (pHBA), which forms the benzoquinone ring, and DPP, which provides the hydrophobic tail. nih.gov The length of this isoprenoid side chain is critical for anchoring the molecule within the lipid bilayer of the mitochondrial or plasma membrane, and it is the specific action of decaprenyl diphosphate synthase that ensures the correct C50 length for UQ-10. nih.govmdpi.com

Enzymatic Steps Involving Decaprenyl Diphosphate (e.g., UbiA, DPS)

Two key enzymes are directly involved in the synthesis and utilization of decaprenyl diphosphate for UQ-10 production:

Decaprenyl Diphosphate Synthase (DPS): This enzyme, also known as DdsA, is responsible for synthesizing the C50 decaprenyl diphosphate precursor. jmb.or.krnih.govgoogle.com DPS catalyzes the sequential condensation of isopentenyl diphosphate (IPP) molecules onto a growing polyprenyl chain, starting from farnesyl diphosphate (FPP), until the C50 length is achieved. jmb.or.krnih.gov

4-hydroxybenzoate polyprenyltransferase (UbiA): This enzyme catalyzes the crucial condensation step where the fully formed decaprenyl diphosphate is attached to para-hydroxybenzoate (pHBA). nih.gov This prenylation reaction is a key step in the UQ-10 pathway, committing the decaprenyl group to ubiquinone synthesis. nih.gov Following this step, a series of modification reactions, including decarboxylation, hydroxylations, and methylations, occur on the aromatic ring to yield the final UQ-10 molecule. nih.gov

Table 2: Key Enzymes in Decaprenyl Diphosphate-Related Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

| Polyprenyl phosphate-GlcNAc-1-phosphate transferase | WecA | Catalyzes formation of decaprenyl-P-P-GlcNAc | Mycobacterial Cell Wall Synthesis |

| Decaprenyl Diphosphate Synthase | DPS / DdsA | Synthesizes the C50 decaprenyl diphosphate tail | Ubiquinone-10 Biosynthesis |

| 4-hydroxybenzoate polyprenyltransferase | UbiA | Attaches decaprenyl diphosphate to pHBA | Ubiquinone-10 Biosynthesis |

Functional Significance of Decaprenyl Chain Length in Ubiquinones (B1209410)

The length of the polyprenyl side chain of ubiquinone, also known as coenzyme Q (CoQ), is species-specific and plays a crucial role in its function and localization. In humans, the predominant form is ubiquinone-10 (UQ-10), which features a decaprenyl (C50) side chain consisting of ten isoprene (B109036) units. researchgate.net The primary role of this long, lipophilic tail is to anchor the ubiquinone molecule within the lipid bilayer of cellular membranes, particularly the inner mitochondrial membrane. researchgate.net This positioning is essential for its function as an electron shuttle in the respiratory chain. mdpi.com

Research has demonstrated that the specific length of this chain is not merely for anchorage but is critical for various biological processes. A study using the nematode Caenorhabditis elegans, which naturally produces UQ-8, found that supplementation with ubiquinones of varying chain lengths had different effects on mutants deficient in ubiquinone synthesis. While longer-chain ubiquinones like UQ-9 and UQ-8 successfully restored normal phenotypic behavior, shorter-chain variants such as UQ-7 and UQ-6 could sustain growth but failed to fully rescue defects in fertility, development, and behavior. researchgate.net This suggests that the decaprenyl chain length is finely tuned to optimize interaction with respiratory supercomplexes and other membrane-associated proteins.

The functional significance of the chain length also extends to ecological and evolutionary contexts. For instance, the use of a shorter CoQ6 in fungi of the Saccharomyces clade confers resistance to predation by amoebae, which require longer-chain ubiquinones (CoQ8-10) from their prey for sustenance. researchgate.net This highlights how the length of the isoprenyl side chain can be a determining factor in predator-prey interactions. researchgate.net Furthermore, engineering the prenyl chain length offers opportunities to modify the properties of ubiquinones, such as enhancing their antioxidant capabilities. nih.gov

Table 1: Predominant Ubiquinone (CoQn) Chain Lengths in Various Organisms

| Organism | Predominant Chain Length (n) |

|---|---|

| Humans (Homo sapiens) | 10 |

| Mice (Mus musculus) | 9 |

| Nematode (Caenorhabditis elegans) | 8 |

| Budding Yeast (Saccharomyces cerevisiae) | 6 |

| Escherichia coli | 8 |

Data sourced from multiple studies. researchgate.netresearchgate.net

Broader Metabolic Roles of this compound-Derived Polyprenols

The C50 polyprenol, this compound, primarily in its activated diphosphate form, serves as a precursor not only for the side chain of UQ-10 but also has connections to the broader network of isoprenoid metabolism. Its derivatives are integral to various biosynthetic pathways.

Contribution to Other Prenylquinones (Plastoquinones, Menaquinones)

While decaprenyl diphosphate is the specific precursor for UQ-10, it is generally not the direct precursor for the side chains of other major classes of prenylquinones, such as plastoquinones and menaquinones. The biosynthesis of these molecules relies on polyprenyl diphosphates of different lengths, reflecting the specificity of the prenyltransferase enzymes involved. rsc.org

Plastoquinones (PQ): Found in the chloroplasts of plants and cyanobacteria, the most common form is plastoquinone-9 (PQ-9). Its side chain is derived from solanesyl diphosphate (C45), which is composed of nine isoprene units. genome.jp

Menaquinones (MK): These are characteristic of bacteria and archaea, where they function in anaerobic electron transport chains. mdpi.com The length of the menaquinone side chain is variable, with common forms including menaquinone-9 (B191817) (MK-9), derived from a C45 precursor. mdpi.com

The structural diversity in the side chains of these vital electron carriers is achieved through the action of specific isoprenyl diphosphate synthases, each specialized for producing a polyprenol of a fixed number of isoprenoid units. rsc.org

Table 2: Comparison of Common Prenylquinone Side Chains

| Prenylquinone | Common Form | Isoprene Units | Precursor |

|---|---|---|---|

| Ubiquinone | UQ-10 | 10 | Decaprenyl-PP (C50) |

| Plastoquinone | PQ-9 | 9 | Solanesyl-PP (C45) |

Involvement in Tocochromanols (Vitamin E) Biosynthesis

The biosynthesis of tocochromanols, the family of compounds with vitamin E activity, does not directly involve this compound or its derivatives. The synthesis of these essential antioxidants involves the condensation of a homogentisate (B1232598) (HGA) headgroup with a polyprenyl diphosphate tail of a different length. frontiersin.orgmdpi.com

Tocopherols (B72186): The saturated tail of tocopherols is derived from phytyl diphosphate (PDP), a C20 isoprenoid. researchgate.net

Tocotrienols: The unsaturated tail of tocotrienols is derived from geranylgeranyl diphosphate (GGDP), also a C20 isoprenoid. researchgate.net

While other long-chain tocochromanols exist, such as plastochromanol-8 (PC-8), its side chain is derived from the C45 solanesyl diphosphate, not the C50 decaprenyl diphosphate. nih.gov Therefore, this compound is not a recognized precursor in the established pathways for vitamin E biosynthesis.

This compound-Related Compounds in General Isoprenoid Metabolism

This compound and its phosphorylated derivatives are products of the general isoprenoid metabolic pathway, which is responsible for synthesizing a vast array of natural products from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netcreative-proteomics.com In plants, the cytosolic mevalonate (B85504) (MVA) pathway is responsible for producing the precursors for the side chain of ubiquinone. researchgate.net

A critical role for a this compound-derived compound outside of bioenergetics is observed in Mycobacterium tuberculosis. In this bacterium, decaprenyl phosphate (C50) functions as an essential lipid carrier for activated sugars. nih.gov This molecule is central to the biosynthesis of the mycobacterial cell wall, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.gov The synthesis of the C50 chain in M. tuberculosis is a two-step process. First, the enzyme Rv1086 synthesizes E,Z-farnesyl diphosphate (C15). Subsequently, the decaprenyl diphosphate synthase (Rv2361c) adds seven more isoprene units to generate the final C50 decaprenyl diphosphate. nih.gov This pathway highlights a specialized and essential function for a this compound-related compound in bacterial physiology, making its synthesis a potential therapeutic target. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ubiquinone (Coenzyme Q) |

| Plastoquinone |

| Menaquinone |

| Tocochromanol (Vitamin E) |

| Decaprenyl diphosphate |

| Isopentenyl diphosphate |

| Dimethylallyl diphosphate |

| Phytyl diphosphate |

| Geranylgeranyl diphosphate |

| Solanesyl diphosphate |

| Farnesyl diphosphate |

| Homogentisate |

Analytical Methodologies for Decaprenol Research

Spectrometric Techniques for Decaprenol and its Metabolites

Spectrometric methods are indispensable for determining the molecular structure and composition of this compound and its derivatives. These techniques provide detailed information on molecular weight, atomic connectivity, and three-dimensional structure.

Mass spectrometry (MS) is a powerful tool for the analysis of lipids like this compound, providing precise molecular weight information. For this compound, its sodium adduct has been identified with a mass-to-charge ratio (m/z) of 721.6246 rsc.org. This technique is fundamental for confirming the identity of the compound in purified samples.

In the analysis of this compound metabolites, particularly those that are glycosylated (e.g., decaprenyl phosphate (B84403) mannose), tandem mass spectrometry (MS/MS) is critical for linkage analysis. While not directly applied to this compound in the provided context, the methodology for determining glycosidic linkages in other polysaccharides is well-established and applicable. This involves the chemical derivatization of free hydroxyl groups, followed by acid hydrolysis to release monosaccharides, which are then analyzed by MS/MS nih.govucdavis.edu. The fragmentation patterns observed in the MS/MS spectra allow for the unambiguous identification of the original linkage positions, such as terminal, linear, or branching points in a carbohydrate chain attached to the this compound moiety nih.govucdavis.edu. This approach, often coupled with liquid chromatography (LC-MS/MS), enables the sensitive and specific structural elucidation of complex this compound-containing glycoconjugates nih.govucdavis.edu.

| Technique | Application in this compound Research | Key Findings/Capabilities |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight determination of this compound. | Identifies the sodium adduct [C50H82ONa]+ at m/z 721.6246 rsc.org. |

| Tandem MS (MS/MS) | Structural analysis of glycosylated this compound metabolites. | Elucidates anomeric and glycosidic linkage positions by analyzing fragmentation patterns nih.govucdavis.edu. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of organic molecules like this compound azolifesciences.com. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra reveal the chemical environment of each hydrogen atom. For this compound, the spectrum shows characteristic signals for the numerous methyl (CH₃) and methylene (CH₂) groups within the isoprenoid chain, as well as the olefinic protons of the double bonds rsc.org.

¹³C NMR: Carbon NMR provides a count of the distinct carbon atoms in the molecule and indicates their functional type (e.g., methyl, methylene, olefinic, alcohol-bearing carbon).

2D NMR Techniques: More advanced, two-dimensional NMR experiments are used to establish the precise connectivity of atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent protons within the isoprenoid units.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons core.ac.uk.

These NMR techniques collectively allow for the complete and unambiguous assignment of the this compound structure and are essential for verifying the stereochemistry of the double bonds (Z/E isomerism).

| ¹H NMR Signal (ppm) | Multiplicity & Coupling Constant (J) | Assignment | Reference |

|---|---|---|---|

| 1.60 | br s | 27H (Methyl groups) | rsc.org |

| 1.68 | s | 6H (Methyl groups) | rsc.org |

| 1.96-2.00 | m | 18H (Methylene groups) | rsc.org |

| 2.04-2.08 | m | 18H (Methylene groups) | rsc.org |

| 4.15 | d, J = 7.0 Hz | 2H (CH₂OH) | rsc.org |

| 5.09-5.13 | m | 9H (Olefinic CH) | rsc.org |

| 5.42 | dq, J = 1.3, 7.0 MHz | 1H (Olefinic CH) | rsc.org |

Chromatographic Methods for this compound Isolation and Purity Assessment

Chromatography is fundamental to the study of this compound, serving both as a purification technique to isolate the compound from complex mixtures and as an analytical method to determine its purity and resolve isomers.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the qualitative and quantitative analysis of this compound. It is routinely employed to monitor the progress of chemical syntheses and to analyze the composition of fractions collected during purification rsc.org. The separation of this compound's geometric isomers (mono-cis and all-trans forms) is a critical application of HPLC, though it can be challenging researchgate.net.

Different HPLC modes can be utilized:

Normal-Phase HPLC: Employs a polar stationary phase and a non-polar mobile phase, which is effective for separating non-polar compounds like this compound and its isomers.

Reverse-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is the most common mode of HPLC and can be adapted for lipid analysis rsc.org.

The development of efficient HPLC methods is crucial for quality control, ensuring the isomeric purity of this compound used in further biochemical studies researchgate.netchemijournal.com.

Column chromatography is the primary technique for the preparative-scale purification of this compound from synthetic reaction mixtures or natural extracts youtube.comcolumn-chromatography.com. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase flows through it youtube.com.

For this compound purification, specific materials and methods have been found to be effective:

Stationary Phase: Alumina (B75360) N (aluminum oxide) is a commonly used stationary phase for the purification of polyprenols rsc.org. The activity grade of the alumina can be adjusted by adding specific amounts of water to optimize separation rsc.org.

Isomer Separation: A significant challenge in this compound chemistry is the separation of Z/E (cis/trans) isomers. This is often achieved using column chromatography with a stationary phase impregnated with silver nitrate (AgNO₃) rsc.org. The silver ions interact differently with the pi electrons of the cis and trans double bonds, allowing for their effective separation rsc.org.

The fractions collected from the column are typically analyzed by a faster method, such as HPLC or thin-layer chromatography (TLC), to identify those containing the pure this compound rsc.orgyoutube.com.

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Primary Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Alumina N (Grade III/IV) | Hexane/Diethyl Ether Gradient | Initial purification of crude product. | rsc.org |

| AgNO₃ Column Chromatography | Alumina N impregnated with 5% AgNO₃ | Hexane/Diethyl Ether Gradient | Separation of Z/E (cis/trans) isomers. | rsc.org |

| HPLC | Silica Gel or C18 | Varies (e.g., Acetonitrile (B52724)/Water) | Purity assessment and analysis of fractions. | rsc.orgresearchgate.net |

Biochemical and Enzymatic Assay Development

To understand the biological role of this compound, researchers develop biochemical and enzymatic assays. These assays are designed to study the enzymes that synthesize or utilize this compound and its phosphorylated derivatives. A key example is the study of enzymes involved in the biosynthesis of cell wall components in bacteria, such as Mycobacterium tuberculosis.

Research has demonstrated the enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol using a cell-free system from this bacterium nih.gov. The development of such an assay involves:

Preparation of a Cell-Free Extract: This contains the enzymes of interest, such as glucosyltransferases, responsible for transferring sugar moieties to the decaprenyl phosphate acceptor nih.gov.

Incubation with Substrates: The extract is incubated with this compound (or its phosphorylated form) and a labeled sugar donor (e.g., GDP-mannose with a carbon isotope) nih.gov.

Product Detection and Quantification: The formation of the product, mannosyl-1-phosphoryl-decaprenol, is monitored over time. This can be achieved by separating the product from the substrates using chromatographic techniques (e.g., DEAE-Cellulose or Thin Layer Chromatography) and quantifying the incorporated label nih.gov.

Such assays are crucial for characterizing enzyme kinetics (e.g., determining Kₘ and k꜀ₐₜ), identifying enzyme inhibitors, and elucidating the metabolic pathways in which this compound participates domainex.co.uk.

In Vitro Assays for this compound Biosynthetic Enzyme Activity

To study the enzymes responsible for synthesizing decaprenyl diphosphate (B83284), the direct precursor to this compound, researchers utilize in vitro assays. These controlled laboratory experiments allow for the precise measurement of enzyme activity by recreating the biochemical reaction in a test tube.

A primary enzyme in this pathway is Z-prenyl diphosphate synthase, which catalyzes the sequential condensation of isopentenyl diphosphate (IPP) onto an allylic diphosphate primer. nih.govnih.gov An established method for measuring the activity of this enzyme, particularly from sources like Mycobacterium tuberculosis, involves a specific reaction mixture that facilitates the enzymatic process. nih.gov The activity of the recombinant enzyme is initiated and incubated under optimal conditions, typically at 37°C. nih.gov The reaction is then stopped, and the lipid products, including the newly synthesized decaprenyl diphosphate, are extracted from the aqueous mixture using an organic solvent like n-butanol. nih.gov

The quantification of the product often involves the use of a radiolabeled substrate, such as [14C]IPP. nih.gov By measuring the amount of radioactivity incorporated into the lipid product via liquid scintillation spectrometry, researchers can determine the rate of the enzymatic reaction. nih.gov This allows for the characterization of the enzyme's properties, such as its optimal pH (typically 7.5 to 8.5), its requirement for divalent cations like MgCl2, and the stimulatory effects of detergents and dithiothreitol. nih.govnih.gov

These assays are also critical for determining the substrate specificity of the enzyme. By varying the initial allylic diphosphate primer, scientists can identify the preferred starting molecule for the synthesis. Studies have shown that enzymes like Rv2361c from M. tuberculosis can utilize various primers, including geranyl diphosphate (GPP), neryl diphosphate, and farnesyl diphosphate (FPP), to produce a range of polyprenyl diphosphates. nih.govnih.gov The catalytic efficiency is often greatest with ω,E,Z-farnesyl diphosphate, suggesting it may be the natural substrate in vivo. nih.gov

Table 1: Components of a Typical In Vitro Assay for Decaprenyl Diphosphate Synthase Activity

| Component | Concentration/Amount | Purpose |

|---|---|---|

| MOPS Buffer (pH 7.9) | 50 mM | Maintains optimal pH for the reaction. |

| Dithiothreitol | 2.5 mM | A reducing agent that helps maintain enzyme stability. |

| Sodium Orthovanadate | 10 mM | A phosphatase inhibitor to prevent degradation of diphosphate substrates/products. |

| MgCl₂ | 1 mM | Provides the necessary divalent cation cofactor for the enzyme. |

| Triton X-100 | 0.3% | A non-ionic detergent that helps to solubilize the lipid substrates and enzyme. |

| Allylic Diphosphate | 100 μM | The primer molecule upon which the chain elongation occurs. |

| [¹⁴C]Isopentenyl Diphosphate | 30 μM | The radiolabeled monomer unit that is sequentially added to the growing chain. |

| Recombinant Enzyme | 0.25 μg | The catalyst for the polymerization reaction. |

Applications of Radiotracer Studies in this compound Pathway Elucidation

Radiotracer studies are a cornerstone technique for elucidating biosynthetic pathways, including that of this compound. wikipedia.orgnih.gov This method involves using a precursor molecule where one or more atoms have been replaced by a radioactive isotope, known as a radiolabel. wikipedia.org By tracking the "labeled" molecule, researchers can follow its journey through a series of metabolic reactions to identify the intermediates and final products. wikipedia.orgcernobioscience.com

In the context of this compound biosynthesis, a common radiotracer is [14C]isopentenyl diphosphate ([14C]IPP). nih.gov IPP is the fundamental five-carbon building block that is sequentially added to a growing polyprenyl chain. researchgate.net In the in vitro assays described previously, the incorporation of radioactivity from [14C]IPP into the longer-chain lipid fraction provides direct evidence of the activity of decaprenyl diphosphate synthase. nih.gov

The process involves several key steps:

Introduction of the Tracer : The radiolabeled precursor ([14C]IPP) is introduced into the reaction system containing the enzyme and other necessary substrates. nih.gov

Metabolic Conversion : The enzyme utilizes both the labeled and unlabeled IPP to extend the allylic primer, thereby incorporating the 14C isotope into the newly formed decaprenyl diphosphate molecule.

Detection and Analysis : After the reaction, the products are separated. The presence of radioactivity in the isolated decaprenyl diphosphate product is confirmed using techniques like liquid scintillation counting. nih.gov This confirms that IPP is the direct precursor for the elongation process.

By identifying which molecules become radioactive, scientists can definitively map the flow of carbon from a simple precursor like IPP to the complex final structure of decaprenyl diphosphate, thus elucidating the biosynthetic pathway. nih.gov This technique has been fundamental in confirming the sequential condensation mechanism catalyzed by Z-prenyl diphosphate synthases. nih.govnih.gov

Table 2: Example of a Radiotracer Application in the this compound Pathway

| Component/Step | Description | Purpose in Pathway Elucidation |

|---|---|---|

| Radiotracer | [¹⁴C]Isopentenyl Diphosphate ([¹⁴C]IPP) | A radioactively labeled version of the fundamental 5-carbon precursor. |

| Enzyme System | Purified decaprenyl diphosphate synthase in an in vitro assay. | To catalyze the specific biosynthetic step of interest: the polymerization of IPP. |

| Reaction | Sequential condensation of [¹⁴C]IPP onto an allylic diphosphate primer. | To create a radiolabeled product (decaprenyl diphosphate) if the enzyme is active. |

| Detection Method | Liquid Scintillation Spectrometry | To quantify the amount of ¹⁴C that has been incorporated into the final product. |

| Conclusion | Radioactivity is detected in the extracted lipid product. | Confirms that IPP is the direct monomer used by the synthase to build the decaprenyl chain. |

Synthetic and Biotechnological Approaches to Decaprenol Production

Chemical Synthesis Strategies for Decaprenol and Related Polyprenols

Chemical synthesis provides a route to obtain this compound and its analogues, allowing for controlled production and modification. Various strategies have been developed, focusing on building the long isoprenoid chain with defined stereochemistry.

Chain lengthening is a fundamental approach in the chemical synthesis of polyprenols, including this compound. This method involves the iterative addition of isoprene (B109036) units or larger prenyl modules to a starting precursor. Traditional methods have often involved critical steps requiring low temperatures and potentially toxic chemicals, posing challenges for scalability and ease of execution in standard laboratory settings rsc.orguj.edu.plresearchgate.net.

Recent advancements have focused on developing more efficient and environmentally friendly chain lengthening strategies. One notable approach involves the use of sodium acetylide in dimethoxyethane at room temperature. This method replaces the critical step of acetylene (B1199291) addition in liquid ammonia, completing the reaction within one hour and offering a more convenient and safer alternative rsc.orguj.edu.plresearchgate.netrsc.org. This improved chain lengthening methodology is reported to be considerably less time-consuming than other previously described methods and can be applied to the synthesis of various acetylides, demonstrating its general significance rsc.orguj.edu.plresearchgate.net. High-performance liquid chromatography (HPLC) is often employed to monitor these reactions and control the formation of undesired isomers and by-products uj.edu.plresearchgate.netrsc.org.

The synthesis of specific this compound isomers with defined double bond configurations (Z/E) is crucial due to the isomer-specific nature of their biological functions. While chemical synthesis often yields mixtures of isomers, methods for separating these isomers have been developed. Chromatography, particularly on silver nitrate-impregnated alumina (B75360) columns, is used to separate Z/E isomers after synthesis rsc.orgrsc.org. For instance, purification of this compound synthesized via chain lengthening involved initial purification on Alumina N to obtain a mixture of Z/E isomers, followed by chromatography on silver nitrate-impregnated Alumina N to separate the isomers rsc.org. The all-E isomer of prenol-10 (this compound) was eluted using specific solvent mixtures rsc.org.

Achieving high stereoselectivity directly during synthesis remains a significant goal in organic chemistry researchfeatures.com. While the provided search results highlight methods for separating isomers, novel chemical approaches for the selective synthesis of specific this compound isomers with high purity are an active area of research, often involving the use of specific catalysts researchfeatures.com. The peculiar (omega, mono-E, octa-Z) configuration of natural this compound underscores the need for methods that can precisely control double bond geometry during synthesis researchgate.netnih.gov.

Chemical synthesis techniques are also instrumental in the creation of this compound analogues. These analogues, which may have modifications to the isoprenoid chain or the terminal alcohol group, are synthesized to investigate structure-activity relationships and develop compounds with altered biological properties. For example, chemical synthesis has been used to prepare hydrolytically stable analogues of β-D-arabinofuranosyl-1-monophosphorylthis compound, a key donor substrate in mycobacterial cell wall synthesis researchgate.net. These analogues were synthesized to explore potential new antimycobacterial agents researchgate.net. The synthesis of such complex glycophospholipids and their analogues often requires sophisticated chemical strategies and protecting group chemistry to ensure the correct formation of glycosidic linkages and the integrity of the polyprenol chain researchgate.net.

Biotechnological Production and Metabolic Engineering of this compound

Biotechnological approaches, particularly metabolic engineering of microorganisms, offer an alternative and potentially sustainable route for this compound production. This involves leveraging cellular machinery to synthesize the compound, often with the aim of achieving high yields and purity.

Metabolic engineering aims to modify microbial pathways to enhance the production of desired compounds. For polyprenols and related isoprenoids, this involves manipulating the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the fundamental isoprene building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) oup.commdpi.comumich.edu.

Engineered microbial systems, such as Escherichia coli and yeasts like Yarrowia lipolytica, have been explored for the production of various isoprenoids and fatty alcohols nih.govnih.govmdpi.comnih.govrsc.org. While direct mentions of this compound overproduction in specific engineered microbes are less prevalent in the provided snippets compared to related compounds like carotenoids or shorter-chain fatty alcohols, the principles of metabolic engineering for isoprenoid production are applicable. For instance, Corynebacterium glutamicum, which naturally produces the C50 carotenoid decaprenoxanthin, has been metabolically engineered to overproduce carotenoids by manipulating its biosynthetic pathway researchgate.net. This demonstrates the potential of engineering microbes for the overproduction of C50 polyisoprenoids. Strategies often involve overexpressing key enzymes in the biosynthetic pathway and potentially deleting competing pathways to redirect metabolic flux towards the target compound mdpi.commdpi.com. The deletion of genes involved in the degradation or further metabolism of the product can also enhance accumulation nih.gov.

Heterologous expression involves introducing genes encoding enzymes from the this compound biosynthetic pathway into a host organism that may not naturally produce the compound or produces it at low levels. This allows for the reconstitution and study of the pathway in a more tractable system and can serve as a platform for enhanced production.

The biosynthesis of polyprenols and dolichols involves cis-prenyltransferases (CPTs) that elongate a trans-prenyl diphosphate precursor by adding cis-linked isopentenyl diphosphate units oup.comumich.edu. Heterologous expression of CPTs and other enzymes in model organisms like E. coli and yeast has been used to synthesize various polyprenols and study enzyme function oup.commdpi.comresearchgate.netumich.edumdpi.complos.orgrsc.org. For example, complementation tests in polyprenol-deficient yeast mutants with plant CPTs have confirmed their enzymatic activity and substrate specificity oup.com. Expression of bacterial CPTs in E. coli has also been used to produce specific polyprenyl diphosphates like undecaprenyl diphosphate oup.com. While specific examples of heterologous expression solely for this compound production are not detailed, the successful application of this technique for other polyprenols and isoprenoids indicates its potential for engineering organisms to produce this compound by introducing or optimizing the expression of relevant decaprenyl diphosphate synthases and phosphatases.

Downstream Processing and Purification Methodologies in Biotechnological this compound Production

The biotechnological production of this compound, often involving microbial fermentation, necessitates efficient downstream processing and purification strategies to isolate the target compound from the complex fermentation broth. This typically involves separating the biomass from the liquid phase, extracting the this compound, and then employing various purification steps to achieve the desired purity.

Initial steps in downstream processing often involve solid-liquid separation to remove microbial cells and other solid debris from the fermentation broth. Techniques such as centrifugation or filtration can be employed for this purpose. Following biomass removal, the this compound, which is a lipophilic molecule, is typically recovered from either the remaining liquid phase or directly from the biomass through extraction.

Chromatographic methods are widely applied for the purification of this compound after initial extraction. These techniques leverage differences in the physical and chemical properties of this compound and impurities to achieve separation. Adsorption chromatography, particularly using materials like Alumina N, has been reported for the purification of polyprenols. Stepwise elution with solvent mixtures of varying polarities, such as diethyl ether/hexane, is a common approach to separate different prenol isomers and impurities rsc.orgrsc.org. Silver nitrate-impregnated alumina columns can be used in subsequent steps to further separate Z/E isomers of polyprenols rsc.orgrsc.org.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool used throughout the downstream process to monitor the separation efficiency of purification steps and to analyze the purity of the final this compound product rsc.orgrsc.org. Preparative TLC has also been utilized for the purification of radiolabeled decaprenyl-containing lipids in research settings nih.gov.

Ion exchange chromatography, while often used for charged molecules like proteins or organic acids, can also be relevant in downstream processing for removing charged impurities that may be present in the fermentation broth or introduced during initial extraction steps researchgate.net. However, this compound itself is a neutral lipid, so direct ion exchange of this compound is not applicable.

Achieving high purity and yield simultaneously in downstream processing can be challenging, often presenting a trade-off between the two ymcamerica.comgilson.com. Optimization of each purification step, including the selection of stationary phases, mobile phases, and elution gradients in chromatography, is crucial to maximize both the recovery and purity of this compound. Detailed research findings often involve analyzing fractions collected during chromatography using techniques like HPLC to assess the separation of this compound from other compounds rsc.orgrsc.org.

The downstream processing train for biotechnological this compound production can be summarized as a sequence of steps aimed at separating, concentrating, and purifying the target molecule from the complex fermentation matrix. These steps commonly include solid-liquid separation, extraction, and various chromatographic techniques tailored to the lipophilic nature of this compound.

Summary of Typical Downstream Processing Steps:

Biomass Separation: Removal of microbial cells and solid debris (e.g., centrifugation, filtration).

Extraction: Recovery of this compound from the fermentation broth or biomass using organic solvents (e.g., liquid-liquid extraction).

Purification: Separation of this compound from impurities using chromatographic methods (e.g., adsorption chromatography on Alumina N, silver nitrate-impregnated alumina chromatography, HPLC).

Analysis: Monitoring purity and yield using analytical techniques (e.g., HPLC).

While specific yield and purity data for biotechnological this compound were not extensively detailed, chromatographic methods like those using Alumina N and AgNO3-impregnated Alumina N have been shown to yield purified polyprenols, with purity confirmed by HPLC analysis rsc.orgrsc.org.

Table 1: Examples of Chromatographic Purification Steps for Polyprenols (including this compound)

| Stationary Phase | Mobile Phase Eluent (Et₂O/hexane) | Target Compound(s) | Notes | Source |

| Alumina N (grade III) | 15% Et₂O/hexane | Mixture of Z/E isomers | Initial purification step | rsc.orgrsc.org |

| Alumina N (grade V) – 5% AgNO₃ | 15–50% Et₂O/hexane | All-E prenol-10 (this compound) | Separation of Z/E isomers | rsc.orgrsc.org |

| Alumina N (grade III) | 20% Et₂O/hexane | Mixture of Z/E isomers | Used for Octaprenol purification | rsc.orgrsc.org |

| Alumina N (grade V) – 5% AgNO₃ | 15–60% Et₂O/hexane | All-E prenol-8 (Octaprenol) | Separation of Z/E isomers | rsc.orgrsc.org |

| Alumina N (grade III) | 20–40% Et₂O/hexane | Mixture of Z/E isomers | Used for Pentaprenol purification | rsc.orgrsc.org |

| Alumina N (grade IV) – 5% AgNO₃ | 20–50% Et₂O/hexane | All-E isomer (Pentaprenol) | Separation of Z/E isomers | rsc.orgrsc.org |

| Silica gel | n-hexane/benzene | This compound acrylate | Purification of a this compound derivative | prepchem.com |

| DEAE cellulose (B213188) (acetate form) | CHCl₃-CH₃OH (2:1) then step-wise elution | Radiolabeled lipids | Anion exchange chromatography | nih.gov |

| C₁₈ column (HPLC) | 0.5% TFA in water / 0.5% TFA in 60% acetonitrile (B52724) gradient | Muropeptides from lipid II | Reverse-phase HPLC | asm.org |

Note: While some entries in the table relate to polyprenols other than this compound or decaprenyl-containing lipids, they illustrate general chromatographic principles applicable to the purification of lipophilic isoprenoids in biotechnological contexts.

Academic Research on Decaprenol Derivatives and Analogues

Design and Chemical Synthesis of Decaprenol Analogues for Research Probes

The design and chemical synthesis of this compound analogues are crucial for creating research probes to investigate biological processes involving this compound and its phosphorylated forms. Synthetic methods are employed to access decaprenyl phosphate (B84403) analogues, which serve as valuable tools for studying the enzymes that utilize these lipids. uni.lu For instance, synthetic routes have been developed for decaprenylphospho-β-D-arabinofuranose (DPA) and its analogues. plos.org These synthetic compounds are utilized as probes to understand the mechanisms of enzymes involved in cell wall biosynthesis and other metabolic pathways. plos.org The ability to synthesize labeled unthis compound (B103720) analogues, a related class of polyprenols, highlights the broader application of semi-synthetic strategies to generate probes for studying antibiotic targets. rsc.org

This compound-Derived Compounds as Substrates and Inhibitors in Metabolic Studies

This compound-derived compounds, particularly decaprenyl-phospho-arabinose (DPA), are central to metabolic studies in various organisms, especially mycobacteria. DPA acts as a key arabinose donor in the synthesis of essential cell wall components. nih.govnih.gov Consequently, this compound derivatives are investigated both as substrates to understand enzymatic activity and as inhibitors to disrupt crucial microbial pathways.

Decaprenyl-Phospho-Arabinose Analogues as Mycobacterial Arabinosyltransferase Substrates

Decaprenyl-phospho-arabinose (DPA) is the sole arabinosyl donor for the synthesis of mycobacterial arabinans, which are vital components of the cell wall, specifically arabinogalactan (B145846) and lipoarabinomannan. nih.govcapes.gov.brnih.gov Synthetic analogues of DPA have been developed and used as substrates to study the activity of arabinosyltransferases, the enzymes responsible for building the arabinan (B1173331) structures. nih.govnih.gov These studies help elucidate the specificities and mechanisms of these essential enzymes, which are potential targets for antituberculosis drugs. nih.gov Research has shown that different arabinosyltransferases, such as AftC, utilize DPA or its analogues as donors to create specific linkages within the arabinan chains. nih.govbiorxiv.org

This compound-Derived Inhibitors for Essential Microbial Pathways (e.g., Rv3790/DprE1)

The essentiality of pathways involving this compound-derived lipids in microbial survival makes them attractive targets for the development of inhibitors. A prime example is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1, also known as Rv3790), which is essential for the biosynthesis of DPA in mycobacteria. plos.orgnih.govnih.govacs.org DprE1 catalyzes a critical step in converting decaprenylphosphoryl ribose (DPR) to DPA. plos.orgnih.govebi.ac.uk

Inhibitors targeting DprE1 have shown potent antimycobacterial activity. These include various classes of compounds, some of which are this compound-derived analogues or compounds designed to interfere with DprE1 function. nih.govnih.govnih.govacs.org The inhibition of DprE1 prevents the synthesis of DPA, thereby disrupting the formation of the mycobacterial cell wall and leading to cell death. researchgate.net Studies have identified both covalent and non-covalent inhibitors of DprE1, highlighting diverse mechanisms of action. acs.orgresearchgate.net The essentiality of DprE1 has been experimentally validated, further supporting its significance as a drug target. plos.orgnih.gov Research continues to explore new DprE1 inhibitors and their interactions with the enzyme's active site. researchgate.netresearchgate.net

Research on Immunological Implications of this compound-Derived Lipids

This compound-derived lipids, particularly those found in the cell wall of mycobacteria like DPA and related arabinan-containing lipoglycans (such as lipoarabinomannan), have significant immunological implications. These lipids are recognized by the host immune system and can modulate immune responses. nih.govnih.gov The unique lipid composition of the mycobacterial cell wall, including these this compound-derived components, contributes to the interaction between the bacteria and the host immune system. nih.gov Research in this area investigates how these lipids are recognized by immune cells and the downstream effects on inflammation and immune signaling. elifesciences.orgnih.govmdpi.comnih.gov Understanding the immunological implications of these lipids is crucial for comprehending the host-pathogen interaction in diseases like tuberculosis and potentially for developing immunomodulatory strategies.

Advanced Research Areas and Future Perspectives in Decaprenol Studies

Systems Biology and Omics Approaches to Decaprenol Metabolism

Systems biology and omics approaches provide a holistic view of cellular processes, enabling researchers to understand the complex networks involved in this compound metabolism. By integrating data from genomics, proteomics, and metabolomics, scientists can gain deeper insights into the regulation, flux, and machinery of this compound biosynthesis and utilization.

Genomic and Proteomic Analysis of this compound Biosynthetic Machinery

Genomic analysis allows for the identification of genes encoding enzymes and regulatory proteins involved in the this compound biosynthetic pathway. By sequencing and analyzing the genomes of organisms that produce or utilize this compound, researchers can pinpoint the genetic components of this machinery. For instance, studies involving Mycobacterium tuberculosis have identified genes related to this compound-dependent cell wall synthesis, such as those encoding this compound L-rhamnosyltransferase. uniprot.org Proteomic analysis complements genomic data by identifying and quantifying the proteins expressed in a cell under specific conditions. frontiersin.org Integrated transcriptomic and proteomic analyses can reveal the correlation between gene expression and protein abundance, providing insights into the regulation of metabolic pathways, including those producing cell wall components like peptidoglycan and arabinogalactan (B145846), which rely on this compound phosphate (B84403) as a carrier. frontiersin.orgmdpi.com The integration of proteomic data with genome-scale metabolic models enhances the understanding of the relationship between genotype and phenotype and improves the accuracy of model predictions regarding cellular mechanisms. nih.gov This integrated approach helps in understanding the molecular mechanisms underlying various biological processes, including the biosynthesis of macromolecules. researchgate.net

Metabolic Flux Analysis and Modeling for this compound Pathway Optimization

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network. nih.gov By applying MFA and computational modeling, researchers can analyze the flux distribution within the this compound biosynthetic pathway. jmb.or.kr This analysis helps in identifying rate-limiting steps, bottlenecks, and alternative routes within the pathway. nih.gov For example, MFA can be used to determine the theoretical maximum yield of a metabolite and propose optimal metabolic pathways for its production. jmb.or.kr In the context of this compound, modeling can help understand how genetic modifications or environmental changes impact this compound production or the synthesis of this compound-dependent molecules like this compound-phosphate. harvard.edu Optimizing these pathways is crucial for potential biotechnological applications, such as enhancing the microbial production of this compound or related isoprenoids. Balancing the relative expression of pathway genes is key to minimizing flux bottlenecks and metabolic burden, especially in iterative pathways, which is relevant for achieving efficient synthesis of target products. nih.gov

Synthetic Biology Applications for this compound Pathway Engineering

Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems, or to redesign existing ones for useful purposes. wikipedia.orgembopress.org This field offers powerful tools for manipulating metabolic pathways, including those involved in this compound biosynthesis. efbiotechnology.org

Rational Design and Rewiring of this compound Biosynthetic Circuits

Rational design in synthetic biology involves using a priori knowledge of biological systems to engineer desired functionalities. For the this compound pathway, this can involve identifying key enzymes, regulatory elements, and transport mechanisms. By understanding the genetic circuits controlling this compound synthesis, researchers can rationally design and rewire these circuits to enhance production or modify the output. als-journal.com This might involve overexpressing key enzymes, downregulating competing pathways, or introducing heterologous genes from other organisms with efficient this compound synthesis. efbiotechnology.org Rational design has been applied in related areas, such as the design of inhibitors targeting enzymes involved in cell wall precursor synthesis, where this compound phosphate is a critical intermediate. researchgate.netingentaconnect.com Rewiring can also involve creating modular pathway systems for biochemical production. wikipedia.org

Novel this compound-Derived Compound Creation via Synthetic Biology Platforms

Synthetic biology platforms enable the creation of novel compounds by manipulating biosynthetic pathways. By engineering enzymes or introducing modified substrates, researchers can generate this compound derivatives or related polyprenoids with altered structures and potentially novel properties. hznu.edu.cn This involves redesigning or reconstructing existing biological pathways in host microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce unnatural compounds. hznu.edu.cn The combinatorial biosynthesis of noncanonical building blocks and the modification of terpene backbones by enzymes can lead to expanded structural diversity. hznu.edu.cn This approach, which has been successful in generating novel terpenoids and polyketides, can be applied to the this compound scaffold to explore a wider range of bioactive molecules. sciepublish.comnih.gov

This compound Research in Microbial Pathogenesis and Antimicrobial Development